REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:13]2[CH2:18][CH:17]=[CH:16][CH2:15][C:14]2=[O:19])[CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2].Cl>O1CCCC1.[Pd]>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][C:14]2=[O:19])[CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2]
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Name
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2-(3,4-diethoxyphenyl)cyclohex-4-enone
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Quantity
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10.2 g
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Type
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reactant
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Smiles
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C(C)OC=1C=C(C=CC1OCC)C1C(CC=CC1)=O
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Name
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|
Quantity
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1.5 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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600 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
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400 mg
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst is filtered off
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Type
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CONCENTRATION
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Details
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the solution is concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
the residue is chromatographed over silica gel using
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Type
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ADDITION
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Details
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a mixture of petroleum ether/ethyl acetate in a ratio of 2/1
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC=1C=C(C=CC1OCC)C1C(CCCC1)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |